molecular formula C12H14ClNO3S B14431643 N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide CAS No. 82314-86-1

N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide

Cat. No.: B14431643
CAS No.: 82314-86-1
M. Wt: 287.76 g/mol
InChI Key: SRZKEKHNEPVCGG-UHFFFAOYSA-N
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Description

N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide is a chemical compound with the molecular formula C12H14ClNO3S. It is an amide derivative, characterized by the presence of a sulfonyl group attached to a chlorinated ethene moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide typically involves the reaction of 2-chloroethenesulfonyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then acetylated using acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atom in the ethene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to enzyme inhibition. The compound can also interact with cellular pathways involved in signal transduction, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide
  • N-(5-Chloro-2-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide

Uniqueness

N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide is unique due to the presence of both a sulfonyl group and a chlorinated ethene moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

82314-86-1

Molecular Formula

C12H14ClNO3S

Molecular Weight

287.76 g/mol

IUPAC Name

N-[5-(2-chloroethenylsulfonyl)-2,4-dimethylphenyl]acetamide

InChI

InChI=1S/C12H14ClNO3S/c1-8-6-9(2)12(18(16,17)5-4-13)7-11(8)14-10(3)15/h4-7H,1-3H3,(H,14,15)

InChI Key

SRZKEKHNEPVCGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)C=CCl)C

Origin of Product

United States

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